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molecular formula C8H7ClN2O3 B181304 N-(4-chloro-2-nitrophenyl)acetamide CAS No. 881-51-6

N-(4-chloro-2-nitrophenyl)acetamide

Cat. No. B181304
M. Wt: 214.6 g/mol
InChI Key: QWDUNBOWGVRUCG-UHFFFAOYSA-N
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Patent
US04675277

Procedure details

To a mixture of 50 ml of acetic anhydride and two drops of sulfuric acid was added 34.5 grams of 4-chloro-2-nitroaniline in several portions. At the end of addition, the solution was heated at 50° C. for one hour and then allowed to cool. 300 ml of cold water was added to the solution to induce precipitation of crystals, which were removed by filtration and washed with water. There were obtained the crystals of 2-acetylamino-5-chloronitrobenzene in a yield of 41.8 grams.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
34.5 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O[C:5](=[O:7])[CH3:6])(=O)C.[Cl:8][C:9]1[CH:15]=[CH:14][C:12]([NH2:13])=[C:11]([N+:16]([O-:18])=[O:17])[CH:10]=1>S(=O)(=O)(O)O.O>[C:5]([NH:13][C:12]1[CH:14]=[CH:15][C:9]([Cl:8])=[CH:10][C:11]=1[N+:16]([O-:18])=[O:17])(=[O:7])[CH3:6]

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
34.5 g
Type
reactant
Smiles
ClC1=CC(=C(N)C=C1)[N+](=O)[O-]
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
At the end of addition
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
precipitation of crystals, which
CUSTOM
Type
CUSTOM
Details
were removed by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC1=C(C=C(C=C1)Cl)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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